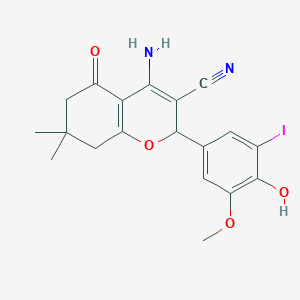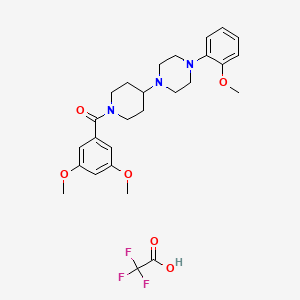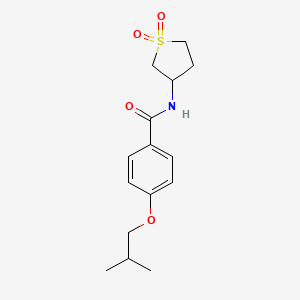![molecular formula C18H25ClN2O5 B3970726 4-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid](/img/structure/B3970726.png)
4-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid
Overview
Description
4-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid is a complex organic compound that combines a piperidine ring with a morpholine ring, linked through a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]morpholine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Chlorophenylmethyl Group: This step involves the reaction of the piperidine derivative with 4-chlorobenzyl chloride under basic conditions to form the chlorophenylmethyl-piperidine intermediate.
Formation of the Morpholine Ring: The morpholine ring is introduced by reacting the intermediate with ethylene oxide or through cyclization of diethanolamine derivatives.
Combination of the Two Rings: The final step involves the coupling of the chlorophenylmethyl-piperidine with the morpholine ring under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine or morpholine rings.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]morpholine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[1-(Phenylmethyl)piperidin-4-yl]morpholine: Lacks the chlorine atom, leading to different reactivity and biological activity.
4-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]morpholine: Contains a fluorine atom instead of chlorine, which can alter its chemical properties and interactions.
4-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]morpholine:
Uniqueness
The presence of the chlorophenyl group in 4-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]morpholine imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.C2H2O4/c17-15-3-1-14(2-4-15)13-18-7-5-16(6-8-18)19-9-11-20-12-10-19;3-1(4)2(5)6/h1-4,16H,5-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTBVGQFMWMYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B3970660.png)
![[2-[[benzyl(methyl)amino]methyl]phenyl] N,N-dimethylcarbamate;hydrochloride](/img/structure/B3970666.png)
![{4'-[1-(dimethylamino)ethyl]biphenyl-2-yl}methanol](/img/structure/B3970669.png)

![[4-[Benzyl(methyl)amino]piperidin-1-yl]-(furan-2-yl)methanone;oxalic acid](/img/structure/B3970680.png)


![4-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3970704.png)
![methyl 1-[(4-methoxyphenyl)acetyl]-1H-indole-3-carboxylate](/img/structure/B3970709.png)
![1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970723.png)
![4-[4-methyl-5-nitro-6-(1H-pyrazol-1-yl)-2-pyrimidinyl]morpholine](/img/structure/B3970728.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B3970739.png)
![methyl 3-[(anilinocarbonyl)amino]-4-methylbenzoate](/img/structure/B3970742.png)
